

## spectroscopic characterization of triisopropoxyvanadium(v)oxide

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Compound of Interest		
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An In-depth Technical Guide on the Spectroscopic Characterization of Triisopropoxyvanadium(V) Oxide

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Triisopropoxyvanadium(V) oxide, with the chemical formula VO(O-i-Pr)<sub>3</sub>, is an important organometallic compound utilized as a precursor in the synthesis of vanadium oxides, which have applications in catalysis, materials science, and electronics.[1] Its molecular structure consists of a central vanadium atom in the +5 oxidation state, double-bonded to one oxygen atom and single-bonded to three isopropoxy groups. A thorough spectroscopic characterization is essential for quality control and for understanding its reactivity. This guide provides a summary of the key spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy.

## **Spectroscopic Data**

The following tables summarize the quantitative data obtained from various spectroscopic analyses of triisopropoxyvanadium(V) oxide and related species.



## Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data



Nucleus	Chemical Shift (δ) [ppm]	Multiplicity	Assignment	Notes
<sup>1</sup> H	~1.2, ~1.4	Doublet	-CH₃ of isopropoxy groups	Data for VO(O-i- Pr) <sub>3</sub> grafted on silica, which is a reasonable approximation for the neat liquid.[2]
~4.3, ~5.5	Septet	-CH of isopropoxy groups	Data for VO(O-i- Pr) <sub>3</sub> grafted on silica, which is a reasonable approximation for the neat liquid.[2]	
13 <b>C</b>	~23	Singlet	-CH₃ of isopropoxy groups	Data for VO(O-i- Pr) <sub>3</sub> grafted on silica, a reasonable proxy for the neat liquid.[2]
~67, ~85	Singlet	-CH of isopropoxy groups	Data for VO(O-i- Pr) <sub>3</sub> grafted on silica, a reasonable proxy for the neat liquid.[2]	
51	Wide range	-	V=O	The chemical shift is highly dependent on the coordination environment.  VOCl <sub>3</sub> is a common



reference compound.[4]

**Table 2: Vibrational Spectroscopy Data** 

Wavenumber (cm <sup>-1</sup> )	Spectroscopy	Assignment
2878-2970	FTIR	C-H stretching of isopropoxy groups
1030-1035	Raman	V=O stretching of isolated vanadyl groups
~1015	FTIR	V=O stretching
~756	FTIR	Symmetric stretching of O-V-O

Note: Some data is derived from studies on vanadium oxides and related compounds, providing expected ranges for the vibrational modes.[2][5]

## Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

λmax (nm)	Solvent	Assignment
Not available	-	Charge transfer bands

Specific UV-Vis absorption data for neat triisopropoxyvanadium(V) oxide is not readily available in the reviewed literature. The electronic spectrum is expected to be dominated by ligand-to-metal charge transfer bands.

## **Experimental Protocols**

Detailed methodologies for the key spectroscopic experiments are provided below.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To determine the proton (¹H), carbon (¹³C), and vanadium (⁵¹V) chemical environments in the molecule.



Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz for <sup>1</sup>H) equipped with probes for <sup>1</sup>H, <sup>13</sup>C, and <sup>51</sup>V nuclei.

#### Sample Preparation:

- Triisopropoxyvanadium(V) oxide is a liquid and can be analyzed neat or as a solution.[6]
- For solution-state NMR, dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl<sub>3</sub>, C<sub>6</sub>D<sub>6</sub>) in a standard 5 mm NMR tube. The compound is sensitive to moisture, so handling under an inert atmosphere (e.g., in a glovebox) is recommended.[6]

#### **Data Acquisition:**

- ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR: Acquire a one-dimensional carbon spectrum, often with proton decoupling. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.
- 51V NMR: Acquire a one-dimensional vanadium spectrum. 51V is a quadrupolar nucleus, which can lead to broad signals.[4] A wide spectral width is necessary to cover the large chemical shift range of vanadium. VOCl<sub>3</sub> is often used as an external reference.[4]

## Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.

Instrumentation: An FTIR spectrometer.

#### Sample Preparation:

 As a liquid, the sample can be analyzed directly by placing a drop between two KBr or NaCl plates to form a thin film.



 Alternatively, a solution in a suitable solvent (e.g., hexane, CCl<sub>4</sub>) can be analyzed in a liquid transmission cell.

#### Data Acquisition:

- Record a background spectrum of the empty sample holder (or the solvent).
- Record the sample spectrum.
- The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. Typically, spectra are collected in the range of 4000-400 cm<sup>-1</sup>.

## **Raman Spectroscopy**

Objective: To obtain complementary vibrational information to FTIR, particularly for symmetric vibrations and the V=O bond.

Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm, 785 nm).

#### Sample Preparation:

- The liquid sample can be placed in a glass capillary tube or a small vial.
- The laser is focused on the sample, and the scattered light is collected.

#### **Data Acquisition:**

- The spectrometer is calibrated using a known standard (e.g., silicon).
- The Raman spectrum is acquired by irradiating the sample with the laser and collecting the scattered light. The exposure time and number of accumulations are adjusted to obtain a good quality spectrum.

## **Ultraviolet-Visible (UV-Vis) Spectroscopy**

Objective: To study the electronic transitions within the molecule.

Instrumentation: A UV-Vis spectrophotometer.



#### Sample Preparation:

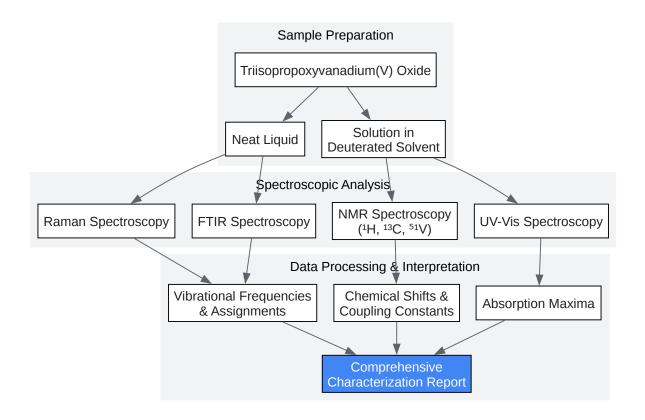
- Prepare a dilute solution of triisopropoxyvanadium(V) oxide in a UV-transparent solvent (e.g., hexane, acetonitrile).
- The concentration should be adjusted to obtain an absorbance in the range of 0.1-1.0 AU.

#### Data Acquisition:

- A baseline is recorded with the cuvette filled with the pure solvent.
- The spectrum of the sample solution is then recorded over a specific wavelength range (e.g., 200-800 nm).

# Visualizations Experimental Workflow for Spectroscopic Characterization



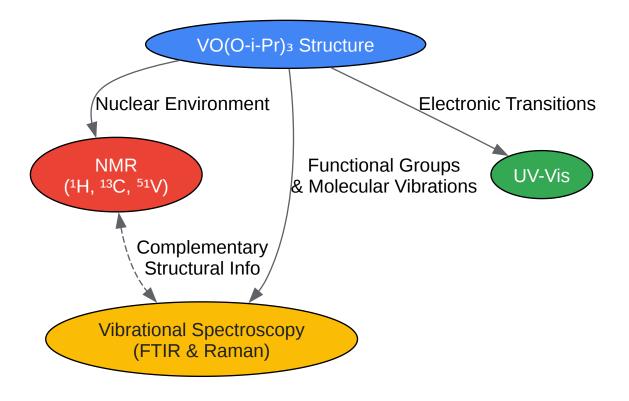


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Caption: Workflow for the spectroscopic characterization of triisopropoxyvanadium(V) oxide.

## **Logical Relationship of Spectroscopic Techniques**





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Caption: Interrelation of spectroscopic techniques for molecular structure elucidation.

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